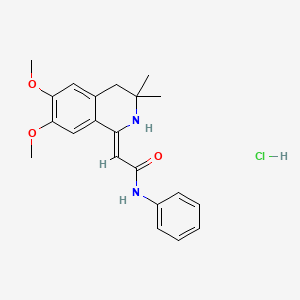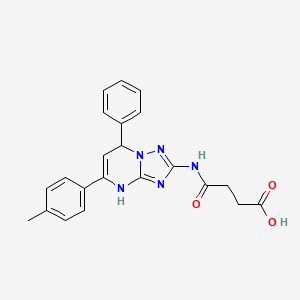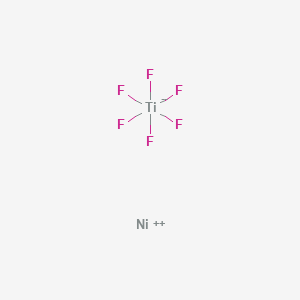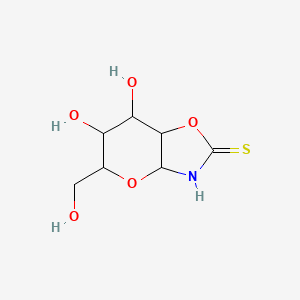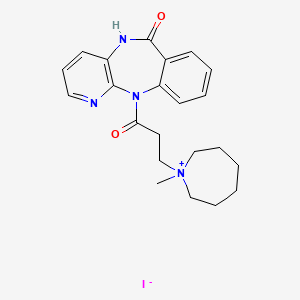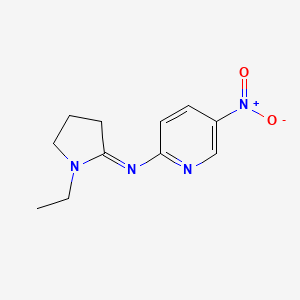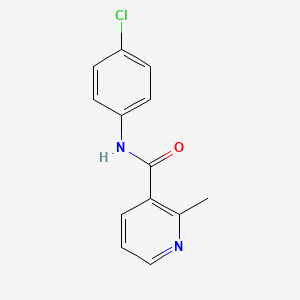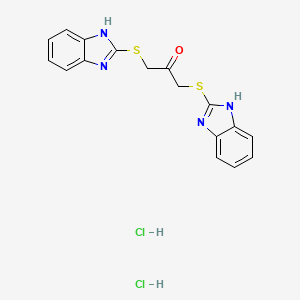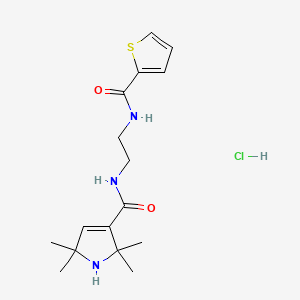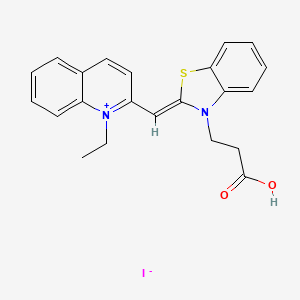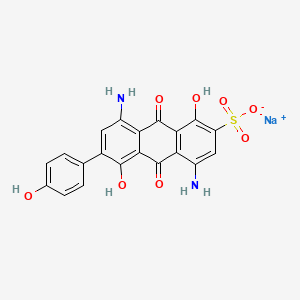
Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 259-758-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals initiate polymerization reactions, making the compound a crucial component in the production of polymers.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions vary depending on the desired polymerization process, but temperatures generally range from 60-80°C.
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then react with monomers to form polymers, resulting in a wide range of polymeric materials used in various industries.
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2,2’-Azobis(2-methylpropionitrile) is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This compound is essential in the synthesis of polymers with specific properties, such as high strength, flexibility, and resistance to chemicals.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage to biomolecules, such as DNA, proteins, and lipids.
Medicine: In medicine, 2,2’-Azobis(2-methylpropionitrile) is used in the development of drug delivery systems. Its ability to initiate polymerization reactions allows for the creation of polymeric nanoparticles and hydrogels, which can be used to encapsulate and deliver therapeutic agents to specific target sites in the body.
Industry: In the industrial sector, 2,2’-Azobis(2-methylpropionitrile) is widely used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator ensures the efficient polymerization of monomers, resulting in high-quality polymeric materials with diverse applications.
作用機序
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-carbon bonds between monomer units, leading to the creation of long polymer chains with specific properties.
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include benzoyl peroxide and potassium persulfate, which also serve as radical initiators in polymerization reactions. 2,2’-Azobis(2-methylpropionitrile) is preferred in certain applications due to its stability, ease of handling, and ability to produce consistent results in polymerization processes.
List of Similar Compounds:- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
- 2,2’-Azobis(2,4-dimethylvaleronitrile)
These compounds share similar properties and applications but differ in their decomposition temperatures, radical generation mechanisms, and specific uses in various polymerization processes.
特性
CAS番号 |
55694-11-6 |
|---|---|
分子式 |
C20H13N2NaO8S |
分子量 |
464.4 g/mol |
IUPAC名 |
sodium;4,8-diamino-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O8S.Na/c21-10-5-9(7-1-3-8(23)4-2-7)17(24)15-13(10)20(27)16-14(19(15)26)11(22)6-12(18(16)25)31(28,29)30;/h1-6,23-25H,21-22H2,(H,28,29,30);/q;+1/p-1 |
InChIキー |
HOKTUGJBRVGKGK-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C3=O)C(=C(C=C4N)S(=O)(=O)[O-])O)N)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





